molecular formula C17H14Cl2O3 B5073376 3-phenyl-2-propen-1-yl (2,4-dichlorophenoxy)acetate

3-phenyl-2-propen-1-yl (2,4-dichlorophenoxy)acetate

Cat. No.: B5073376
M. Wt: 337.2 g/mol
InChI Key: QFDJGEDXDLZVNB-DAXSKMNVSA-N
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Description

The compound “3-phenyl-2-propen-1-yl (2,4-dichlorophenoxy)acetate” is a complex organic molecule. It seems to be composed of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a propenyl group (a 3-carbon chain with a double bond), and a 2,4-dichlorophenoxyacetate group (a benzene ring with two chlorine atoms and an acetic acid group attached) .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the multiple functional groups and the presence of both aromatic (phenyl) and aliphatic (propenyl) components . The dichlorophenoxy group would likely introduce some polarity to the molecule, and the double bond in the propenyl group could allow for cis-trans isomerism .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the dichlorophenoxy group might increase its polarity and hence its solubility in polar solvents. The presence of aromatic rings could contribute to its UV-visible absorption spectrum .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which isn’t specified here. If this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Properties

IUPAC Name

[(Z)-3-phenylprop-2-enyl] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c18-14-8-9-16(15(19)11-14)22-12-17(20)21-10-4-7-13-5-2-1-3-6-13/h1-9,11H,10,12H2/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDJGEDXDLZVNB-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\COC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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